molecular formula C48H34N6Ni+ B13101278 Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+)

Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+)

Cat. No.: B13101278
M. Wt: 753.5 g/mol
InChI Key: YRWZBJIERIBUFN-UHFFFAOYSA-N
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Description

Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+): is a coordination complex that features a nickel ion coordinated to a tetraphenylporphyrin ligand and two acetonitrile molecules. This compound is of significant interest in the field of materials science and coordination chemistry due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) typically involves the reaction of nickel(II) salts with tetraphenylporphyrin in the presence of acetonitrile. One common method involves the use of dichloromethane as a solvent under an inert atmosphere. The reaction conditions often include electrochemical processes and the addition of excess tetrahydrofuran (THF) .

Industrial Production Methods: While specific industrial production methods for Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) can undergo various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile under controlled atmospheric conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel(III) complexes, while substitution reactions can yield a variety of nickel coordination compounds with different ligands .

Scientific Research Applications

Chemistry: In chemistry, Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) is used as a model compound to study the electronic properties and reactivity of nickel porphyrin complexes. It is also used in the synthesis of other coordination compounds .

Biology: Nickel porphyrin complexes can serve as models for the active sites of certain enzymes .

Medicine: While direct medical applications of Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) are limited, its study can contribute to the development of nickel-based drugs and therapeutic agents .

Industry: In industry, the compound can be used in catalysis, particularly in processes involving the activation of small molecules. Its unique electronic properties make it a candidate for use in various catalytic applications .

Mechanism of Action

The mechanism by which Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) exerts its effects involves the coordination of the nickel ion to the tetraphenylporphyrin ligand and acetonitrile molecules. This coordination affects the electronic structure of the nickel ion, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    Bis(pyridine)(tetraphenylporphyrinato)nickel(1+): Similar to Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+), but with pyridine ligands instead of acetonitrile.

    Bis(dimethylformamide)(tetraphenylporphyrinato)nickel(1+): Features dimethylformamide ligands instead of acetonitrile.

    Bis(ethanol)(tetraphenylporphyrinato)nickel(1+): Contains ethanol ligands instead of acetonitrile.

Uniqueness: The uniqueness of Bis(acetonitrile)(tetraphenylporphyrinato)nickel(1+) lies in its specific coordination environment and the electronic properties imparted by the acetonitrile ligands.

Properties

Molecular Formula

C48H34N6Ni+

Molecular Weight

753.5 g/mol

IUPAC Name

acetonitrile;nickel(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.2C2H3N.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-3;/h1-28H;2*1H3;/q-2;;;+3

InChI Key

YRWZBJIERIBUFN-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC#N.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+3]

Origin of Product

United States

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